D(+)-Xylose - 1114-34-7; 58-86-6

D(+)-Xylose

Catalog Number: EVT-2606875
CAS Number: 1114-34-7; 58-86-6
Molecular Formula: C5H10O5
Molecular Weight: 150.13
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D(+)-Xylose is a naturally occurring monosaccharide, specifically an aldopentose, that plays a crucial role in various biological processes and applications. It is a sugar that is commonly found in plant materials and is significant in the context of carbohydrate metabolism. D(+)-Xylose is utilized in clinical diagnostics, particularly for assessing intestinal absorption capabilities, and is also important in the synthesis of various biochemical compounds.

Source

D(+)-Xylose can be sourced from various natural materials, including wood hydrolysates, fruits, and vegetables. It is often extracted from plant polysaccharides, such as xylan, which is abundant in hemicellulose. The compound can also be synthesized chemically through various methods.

Classification

In terms of chemical classification, D(+)-Xylose belongs to the category of carbohydrates, specifically as a pentose sugar. It has the molecular formula C5H10O5C_5H_{10}O_5 and is classified as an aldose due to the presence of an aldehyde group.

Synthesis Analysis

D(+)-Xylose can be synthesized through several chemical methods:

  1. Hydrolysis of Polysaccharides: D(+)-Xylose can be produced by hydrolyzing xylan-rich materials using acids or enzymes. This method involves breaking down complex polysaccharides into simpler sugars.
  2. Chemical Synthesis: A notable method involves a five-step reaction sequence leading to D(+)-xylose-based ionic liquids through click cycloaddition reactions. This method utilizes specific catalysts and reagents to achieve high yields of the desired product .
  3. Enzymatic Synthesis: Enzymes such as xylanases can selectively hydrolyze xylan to yield D(+)-xylose efficiently. This method is often preferred for its specificity and mild reaction conditions .
Molecular Structure Analysis

D(+)-Xylose has a specific molecular structure characterized by its five carbon atoms arranged in a linear chain with an aldehyde functional group at one end. The structural formula can be represented as follows:

HOCH2 CHO CHOH CHOH CHO  C O \text{HOCH}_2\text{ CHO CHOH CHOH CHO }\text{ C O }

Data

  • Molecular Weight: Approximately 150.13 g/mol
  • Melting Point: D(+)-Xylose does not have a defined melting point due to its hygroscopic nature but typically decomposes upon heating.
Chemical Reactions Analysis

D(+)-Xylose participates in various chemical reactions:

  1. Fermentation: D(+)-Xylose can be fermented by certain yeasts and bacteria to produce ethanol and other metabolites.
  2. Reduction Reactions: It can undergo reduction to form xylitol, a sugar alcohol that has applications as a sweetener.
  3. Condensation Reactions: D(+)-Xylose can react with other sugars or alcohols to form glycosidic bonds, leading to the formation of oligosaccharides or polysaccharides .
Mechanism of Action

The mechanism of action for D(+)-Xylose primarily relates to its role in metabolic pathways:

  • Absorption: In humans, D(+)-Xylose is absorbed in the intestines without requiring insulin. Its absorption can indicate the integrity of the intestinal mucosa.
  • Metabolism: Once absorbed, it enters glycolytic pathways where it can be converted into energy or utilized for biosynthesis of other compounds.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water due to its polar hydroxyl groups
  • Taste: Sweet taste characteristic of sugars

Chemical Properties

  • pH: Neutral when dissolved in water
  • Stability: Stable under normal conditions but may degrade upon prolonged exposure to heat or acidic conditions.

Relevant data includes:

  • Specific rotation: +20° (in water)
  • Hygroscopicity: Absorbs moisture from the air.
Applications

D(+)-Xylose has several scientific uses:

  1. Clinical Diagnostics: It is used in the D-Xylose absorption test to evaluate intestinal absorption capacity.
  2. Biochemical Research: Serves as a substrate for studying enzyme kinetics and metabolic pathways involving pentoses.
  3. Food Industry: Utilized as a sweetener and humectant in food products due to its low glycemic index.
  4. Pharmaceuticals: Acts as a precursor for synthesizing various pharmaceutical compounds, including nucleotide sugars .
Biosynthesis Pathways and Enzymatic Regulation of D(+)-Xylose in Eukaryotic Systems

Xylosyltransferase-Mediated Initiation of Glycosaminoglycan Biosynthesis

D(+)-Xylose serves as the foundational monosaccharide in glycosaminoglycan (GAG) biosynthesis, a process strictly governed by xylosyltransferases (XTs). These enzymes catalyze the transfer of xylose from UDP-xylose to specific serine residues within core protein acceptors, forming the characteristic O-linked tetrasaccharide linkage region (GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser). In humans, two functional isoenzymes—xylosyltransferase I (XT-I) and xylosyltransferase II (XT-II)—mediate this critical initiation step. Biochemical analyses reveal that XT-II exhibits a higher affinity for peptide acceptors, with a Michaelis constant (K~m~) of 5.2 μM for a bikunin-related peptide, compared to XT-I's broader substrate tolerance [2]. Gene knockout studies in Chinese hamster ovary (CHO) cells (pgsA-745 mutants) demonstrate that transfection with either XT-I or XT-II cDNA fully restores GAG biosynthesis, confirming functional redundancy [2]. However, tissue-specific expression patterns suggest non-overlapping physiological roles: XT-II dominates in liver tissue, whereas XT-I transcripts are undetectable in this organ [2].

The enzymatic reaction proceeds via an ordered sequential mechanism:

  • UDP-xylose binding to the active site
  • Core protein recognition at distinct serine acceptor sites
  • Nucleophilic attack by the serine hydroxyl group
  • Xylosidic bond formation with UDP release

Table 1: Characteristics of Human Xylosyltransferase Isoenzymes

ParameterXylosyltransferase I (XT-I)Xylosyltransferase II (XT-II)
Primary AcceptorBroad core proteinsBikunin-related peptide (Km 5.2 μM)
Tissue ExpressionUbiquitous (except liver)Liver-dominant
Enzyme Activity31.7 nmol/min/mg proteinComparable to XT-I
Functional RedundancyRestores GAG in pgsA-745 cellsRestores GAG in pgsA-745 cells

Modulation of XT activity occurs through β-D-xylosides (e.g., 4-methylumbelliferyl-β-D-xyloside), which act as competitive primers. These synthetic acceptors redirect GAG synthesis toward soluble chains, reducing molecular weight distribution by 4-5 fold while increasing total heparan sulfate production 10-fold in transformed cell lines [7]. This phenomenon confirms the regulatory significance of the xylose-protein linkage in controlling chain elongation and secretion.

Role of D(+)-Xylose in Heparan Sulfate and Chondroitin Sulfate Assembly

The xylose-initiated tetrasaccharide linker serves as the universal platform for both heparan sulfate (HS) and chondroitin sulfate (CS) assembly. Despite this common origin, divergent enzymatic machinery directs subsequent polymerization:

  • Heparan Sulfate Assembly: Following linker formation, EXTL3 adds a GlcNAc residue, initiating HS polymerization by EXT1/EXT2 complexes.
  • Chondroitin Sulfate Assembly: GalNAc transfer by CSGnT-1 commits the chain to CS biosynthesis [2].

Xylose’s conformational flexibility within the linkage region enables selective recognition by these commitment enzymes. Biochemical studies demonstrate that β-xylosides dramatically alter HS synthesis dynamics, reducing secreted HS chain length while increasing total production. Specifically, incubation with 1.0 mM p-nitrophenyl-β-D-xyloside reduces HS molecular weight by 4-5 fold and boosts medium HS synthesis 10-fold in SV40-transformed Swiss mouse 3T3 cells [7]. This manipulation occurs without significantly affecting cell-surface HS, highlighting compartment-specific regulatory mechanisms.

Table 2: Comparative Assembly of Heparan Sulfate and Chondroitin Sulfate on Xylose Linkage

Assembly CharacteristicHeparan Sulfate (HS)Chondroitin Sulfate (CS)
Initial Sugar TransferN-acetylglucosamine (GlcNAc) by EXTL3N-acetylgalactosamine (GalNAc) by CSGnT-1
Polymerization ComplexEXT1/EXT2 heterodimerChondroitin synthase complexes
β-Xyloside Impact↑ Secretion (10-fold), ↓ Chain lengthMinimal effect on CS assembly
Linkage RegionConserved tetrasaccharide (GlcA-Gal-Gal-Xyl)Identical to HS

Enzymatic proofreading mechanisms ensure fidelity:

  • Phosphorylation: FAM20B kinase phosphorylates the xylose C2 position, enhancing GalT-I binding affinity
  • Dephosphorylation: Phosphatases remove phosphate post-GalT-I transferThis regulatory cycle optimizes polymerization efficiency and prevents premature chain termination. Notably, mutations in xylosyltransferase genes disrupt this process, causing connective tissue disorders characterized by GAG deficiencies [2].

Evolutionary Conservation of Xylose Utilization Pathways Across Species

D(+)-Xylose metabolic pathways exhibit remarkable evolutionary divergence across taxonomic domains, yet preserve core chemical logic. Eukaryotes predominantly employ the oxidoreductase pathway (XR-XDH), while prokaryotes utilize isomerase (XI) or oxidative routes (Weimberg/Dahms). Key conserved elements include:

Fungal Systems:

  • Scheffersomyces stipitis employs the classic xylose reductase (XR)/xylitol dehydrogenase (XDH) pathway. Its XR uniquely accepts both NADPH and NADH, mitigating cofactor imbalance [4].
  • Respiratory adaptations include an alternative salicylhydroxamic acid-sensitive pathway branching from ubiquinone, enabling oxygen-independent xylose metabolism [4].

Archaea:- Haloferax volcanii utilizes a modified Weimberg pathway converting xylose to α-ketoglutarate via four enzymes:1. Xylose dehydrogenase (HVOB0028)2. Novel xylonate dehydratase (HVOB0038A)3. 2-keto-3-deoxyxylonate dehydratase (HVOB0027)4. α-Ketoglutarate semialdehyde dehydrogenase (HVOB0039) [5]- In vivo ^13^C-tracing confirms exclusive routing to TCA intermediates, bypassing pentose phosphate metabolites [5].

Interdomain Horizontal Transfer:

  • Bacterial XI genes (xylA) have been laterally transferred to fungi (Piromyces sp., Orpinomyces sp.), evidenced by 95% sequence identity within Bacteroidetes-like clusters [8].
  • Metagenomic mining from the wood-feeding beetle Odontotaenius disjunctus identified a bacterial XI (Parabacteroides sp.) that enhances Saccharomyces cerevisiae growth on xylose by 72% compared to Piromyces XI [8].

Table 3: Evolutionary Distribution of Xylose Metabolic Pathways

Taxonomic GroupDominant PathwayKey EnzymesUnique Adaptations
FungiXR-XDH oxidoreductaseNAD(P)H-XR, NAD-XDHSHAM-sensitive respiration
BacteriaIsomerase or oxidativeXI, xylonate dehydrataseDahms pathway (pyruvate + glycolaldehyde)
ArchaeaOxidative (Weimberg-like)Xylose dehydrogenase, KGSADHHalophilic enzyme variants
Engineered S. cerevisiaeHeterologous XIEvolved Piromyces XI, bacterial XIpho13Δ co-deletion (8.2× growth boost)

Metabolic engineering leverages this evolutionary diversity:

  • Saccharomyces cerevisiae expressing Piromyces XI and Scheffersomyces stipitis transaldolase (TAL1) achieves ethanol yields of 0.45 g/g xylose—86% of theoretical maximum—through systematic deletions (gre3Δ, pho13Δ) and evolutionary adaptation [10].
  • The pho13Δ mutation (phosphatase deletion) enhances xylose flux specifically in high-activity XI strains, increasing growth rates 8.2-fold by preventing non-productive phosphorylations [10].

These findings demonstrate how evolutionary innovations in xylose metabolism, particularly enzyme kinetics and pathway architecture, inform the engineering of eukaryotic systems for biotechnological applications. The conservation of core chemical principles—despite enzyme diversification—underscores D-xylose’s fundamental role in global carbon cycling.

Properties

CAS Number

1114-34-7; 58-86-6

Product Name

D(+)-Xylose

IUPAC Name

(4R,5R)-oxane-2,3,4,5-tetrol

Molecular Formula

C5H10O5

Molecular Weight

150.13

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4?,5?/m1/s1

InChI Key

SRBFZHDQGSBBOR-LRVBXBKUSA-N

SMILES

C1C(C(C(C(O1)O)O)O)O

Solubility

not available

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